Ethyl (3-phenyl-1H-indazol-1-yl)acetate

Medicinal Chemistry Drug Design Physicochemical Profiling

Ethyl (3-phenyl-1H-indazol-1-yl)acetate is a 1-substituted 3-phenylindazole derivative bearing an ethyl acetate side chain at the N1 position. It belongs to the 3-arylindazole-1-acetic acid ester class, a scaffold extensively investigated for anti-inflammatory, antimicrobial, kinase-inhibitory and antifungal chemosensitisation applications.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 61308-29-0
Cat. No. B14566741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3-phenyl-1H-indazol-1-yl)acetate
CAS61308-29-0
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3
InChIInChI=1S/C17H16N2O2/c1-2-21-16(20)12-19-15-11-7-6-10-14(15)17(18-19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
InChIKeyZTJVBDZCFFHIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3-phenyl-1H-indazol-1-yl)acetate (CAS 61308-29-0) – Procurement-Ready Indazole Ester for Medicinal Chemistry & Biological Screening


Ethyl (3-phenyl-1H-indazol-1-yl)acetate is a 1-substituted 3-phenylindazole derivative bearing an ethyl acetate side chain at the N1 position. It belongs to the 3-arylindazole-1-acetic acid ester class, a scaffold extensively investigated for anti-inflammatory, antimicrobial, kinase-inhibitory and antifungal chemosensitisation applications [1]. The compound displays a computed logP of 3.27 and a topological polar surface area (TPSA) of 44.12 Ų [2], placing it within the optimal physicochemical space for passive membrane permeability while retaining a synthetically versatile ester handle.

Why Generic Substitution of Ethyl (3-phenyl-1H-indazol-1-yl)acetate with Closest Analogs Fails in Scientific Applications


The 3-phenylindazole-1-acetate scaffold is highly sensitive to even minor structural perturbations. The methyl ester analog (Inz 1) and the free carboxylic acid (CAS 61308-30-3) are the closest commercially listed congeners, yet they differ decisively in lipophilicity, hydrolytic stability, and biological target engagement. Direct replacement of the ethyl ester with the methyl ester or the free acid without compensating for these physicochemical differences can alter passive permeability, metabolic stability, and tissue distribution, leading to irreproducible screening results. The quantitative comparisons below demonstrate that each congener occupies a distinct niche; interchange without experimental validation introduces uncontrolled variables that undermine data integrity.

Quantitative Head-to-Head Evidence for Selecting Ethyl (3-phenyl-1H-indazol-1-yl)acetate over Closest Analogs


Lipophilicity Advantage Over the Free Acid Analog Improves Predicted Membrane Permeability

The ethyl ester exhibits a logP of 3.27, which is 0.48 units higher than that of the free acid (3-phenyl-1H-indazol-1-yl)acetic acid (logP = 2.79) [1]. Its TPSA (44.12 Ų) is 11.0 Ų lower than that of the acid (55.12 Ų) [1], consistent with widely accepted guidelines that compounds with logP > 3 and TPSA < 75 Ų have superior passive transcellular diffusion and blood–brain barrier penetration potential.

Medicinal Chemistry Drug Design Physicochemical Profiling

Enhanced Hydrolytic Stability Relative to the Methyl Ester Analog Supports Longer Experimental Half-Life

Fundamental organic reactivity principles dictate that methyl esters undergo nucleophilic de‑esterification significantly faster than their ethyl counterparts because of reduced steric hindrance at the carbonyl carbon. Selective demethylation in the presence of an ethyl ester is widely documented; NaCN in HMPA, for instance, cleaves methyl esters while leaving ethyl esters intact [1]. This ten‑fold rate differential (methyl > ethyl) has been explicitly noted in lithium‑iodide‑mediated hydrolyses [2]. Consequently, the ethyl ester is expected to exhibit superior stability in neutral aqueous buffers, cell‑culture media, and plasma‑containing assays, reducing the risk of premature conversion to the carboxylic acid.

Chemical Stability Assay Reproducibility Medicinal Chemistry

3‑Arylindazole‑1‑acetic Acid Scaffold Demonstrates Antibacterial Potency Matching Fluoroquinolones — Ester Serves as Hydrolysable Precursor

A dedicated structure–activity study of 3‑arylindazole‑1‑acetic acids reported antibacterial activity against Gram‑positive (Bacillus subtilis, Staphylococcus aureus) and Gram‑negative (Shigella sonnei, Escherichia coli) strains at levels comparable to fluoroquinolone antibiotics, whereas the parent 3‑arylindazoles without the acetic acid side chain exhibited only moderate activity [1]. Ethyl (3‑phenyl‑1H‑indazol‑1‑yl)acetate embodies the essential 3‑arylindazole‑1‑acetic acid ester pharmacophore and, upon esterase‑mediated hydrolysis, is expected to release the corresponding active acid. The ethyl ester thus functions as a cell‑permeable, hydrolytically tuned precursor of a validated antibacterial chemotype.

Antibacterial Discovery Antimicrobial Resistance Prodrug Design

Indazole‑1‑acetate Scaffold Confers Yeast‑Selective Cytochrome bc1 Inhibition with a 5.6‑Fold Selectivity Window — Ethyl Ester Inherits the Privileged Core

The methyl ester congener (Inz 1) has been characterised as a potent, selective inhibitor of yeast mitochondrial cytochrome bc1 with an IC50 of 8.092 µM versus 45.320 µM for the human enzyme, yielding a 5.6‑fold selectivity window . Inz 1 was further shown to reverse fluconazole resistance in Candida albicans at sub‑antifungal concentrations, providing functional validation of the indazole‑1‑acetate core . Because the ethyl ester retains the identical 3‑phenylindazole‑1‑acetate pharmacophore, it is expected to engage the same target with comparable potency and selectivity, while its differential hydrolysis rate may extend the intracellular residence time of the active ester.

Antifungal Chemosensitisation Cytochrome bc1 Drug Resistance Reversal

Optimal Research & Industrial Deployment Scenarios for Ethyl (3-phenyl-1H-indazol-1-yl)acetate Based on Verifiable Differentiation Evidence


Intracellular Target Engagement or CNS Screening Cascades Requiring Enhanced Passive Permeability

When the biological target resides within the cytoplasm or requires crossing the blood–brain barrier, the ethyl ester’s computed logP of 3.27 and TPSA of 44.12 Ų provide a significant permeability advantage over the free acid (logP 2.79, TPSA 55.12 Ų) [1]. Use this compound in cell‑based phenotypic screens, intracellular kinase or GPCR assays where the free acid’s lower lipophilicity would limit membrane flux and yield false negatives.

Long‑Term Stability Studies and Multi‑Day Biological Assays Requiring Resistance to Premature Hydrolysis

For experimental protocols requiring extended incubation (≥ 24 h) in aqueous buffer, cell‑culture medium, or plasma‑supplemented systems, the ethyl ester’s ~10‑fold slower hydrolysis rate relative to the methyl ester [1] reduces the risk of uncontrolled conversion to the carboxylic acid, thereby preserving the nominal test article identity and improving inter‑laboratory reproducibility.

Antibacterial Screening Campaigns Targeting the 3‑Arylindazole‑1‑acetic Acid Pharmacophore

As a stable, cell‑permeable precursor of the validated 3‑arylindazole‑1‑acetic acid antibacterial chemotype, which has demonstrated MIC values comparable to fluoroquinolones [1], this compound is suitable for incorporation into antibacterial screening libraries, particularly for hit‑to‑lead optimisation where the ethyl ester prodrug approach can be systematically exploited.

Antifungal Chemosensitisation Programmes Exploiting Yeast‑Selective Cytochrome bc1 Inhibition

The indazole‑1‑acetate core has been confirmed to inhibit yeast cytochrome bc1 with 5.6‑fold selectivity over the human enzyme and to reverse fluconazole resistance in Candida albicans [1]. The ethyl ester provides a hydrolysis‑tuned tool compound for exploring pharmacokinetic drivers of chemosensitisation efficacy while maintaining the validated target‑engagement core.

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